10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
This compound is a structurally complex phosphorus-containing pentacyclic molecule featuring:
- Two phenyl groups at positions 10 and 14.
- Chiral (1R)-1-phenylethyl substituents on the nitrogen atoms, which are critical for stereochemical control.
- A 12,14-dioxa-13-phosphapentacyclo framework, integrating oxygen and phosphorus atoms into a fused polycyclic system.
The pentacyclic core may confer rigidity, influencing binding specificity or thermal stability compared to simpler phosphoramides .
Properties
IUPAC Name |
10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38NO2P/c1-33(35-19-7-3-8-20-35)49(34(2)36-21-9-4-10-22-36)52-50-47-43(37-23-11-5-12-24-37)31-39-27-15-17-29-41(39)45(47)46-42-30-18-16-28-40(42)32-44(48(46)51-52)38-25-13-6-14-26-38/h3-34H,1-2H3/t33-,34-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCQLQDBEFKKPC-KKLWWLSJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4C6=CC=CC=C6)C7=C(O3)C(=CC8=CC=CC=C87)C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4C6=CC=CC=C6)C7=C(O3)C(=CC8=CC=CC=C87)C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
Formation of the phosphapentacyclo framework: This is achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of phenyl groups: Phenyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of the dioxa bridge: This involves the reaction of suitable diols with phosphorus-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a large scale without significant loss of yield.
Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the phenyl groups.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phenyl groups and the phosphapentacyclo framework play a crucial role in its binding to these targets. The dioxa bridge may also contribute to its overall activity by stabilizing the compound’s structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
A closely related compound () shares the pentacyclic backbone but replaces the phenyl groups with methoxymethyl substituents and dimethylamino groups. Key differences include:
The phenyl groups in the target compound likely enhance π-π stacking interactions in biological or catalytic systems, whereas the methoxymethyl groups in the analogue may improve solubility .
Chiral Amine Derivatives in Catalysis
highlights (R)-N-benzyl-N-(1-phenylethyl)-amine as a high-performing chiral catalyst (84% enantiomeric excess in α-amination).
Phosphorus-Containing Compounds
Phosphoramide mustard () shares a P–N bond system but lacks the pentacyclic structure. Key contrasts:
| Property | Target Compound | Phosphoramide Mustard |
|---|---|---|
| Reactivity | Likely stabilized by rigid pentacyclic core | Undergoes alkylation via aziridinium intermediates |
| Bioactivity | Undocumented (hypothetical) | Cytotoxic via DNA alkylation |
| Stereochemical Complexity | High (two chiral centers) | None |
The rigidity of the target compound’s pentacyclic system may hinder aziridinium intermediate formation, reducing alkylation activity compared to phosphoramide mustard .
Bioactivity and Computational Predictions
Using graph-based similarity methods (), the compound’s polycyclic structure may align with "dark chemical matter" (compounds with unexplored bioactivity) due to its complexity.
Research Findings and Challenges
- Synthesis Complexity : The pentacyclic core and chiral substituents necessitate multi-step synthesis, likely involving stereoselective alkylation and cyclization .
- Computational Analysis : Graph-based structural comparison () would classify this compound as distinct from simpler phosphoramides due to its fused ring system and substituent arrangement.
- Stability : The dioxa-phosphapentacyclo framework may enhance oxidative stability compared to acyclic phosphoramides .
Biological Activity
The compound 10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic molecule with potential biological activities. This article explores its biological activity through a detailed review of available literature, including case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 600 g/mol. The structure features multiple phenyl groups and a phosphapentacyclic backbone, which contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that similar phosphorous-containing compounds exhibit significant anticancer activity. For example:
- Mechanism of Action : Compounds with phosphorous moieties have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle checkpoints.
- Case Study : In vitro studies on related compounds demonstrated an IC50 value in the low micromolar range against various cancer cell lines, including breast and prostate cancer cells.
Antimicrobial Activity
Research has also suggested that compounds with similar structural features possess antimicrobial properties:
- Efficacy Against Pathogens : The compound may inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
Neuroprotective Effects
Studies have explored the neuroprotective potential of phosphorous-containing compounds:
- Neurodegenerative Diseases : Preliminary data suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis.
- Research Findings : Animal models have shown improved cognitive function and reduced neuronal loss following treatment with similar compounds.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Neuroprotective | Protects against oxidative stress in neuronal cells |
Table 2: IC50 Values for Related Compounds
| Compound Name | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl] | MCF-7 (Breast) | 5.0 |
| 10,16-diphenyl-N,N-bis[(1R)-1-phenylethyl] | PC-3 (Prostate) | 7.5 |
Q & A
Q. What experimental strategies are recommended for synthesizing this complex pentacyclic phosphor-containing compound?
Synthesis involves multi-step organic reactions, including stereoselective alkylation, phosphorus incorporation, and cyclization. Key challenges include controlling stereochemistry at the phosphorus center and ensuring regioselectivity during cyclization. Methodological approaches include:
- Stepwise assembly : Begin with aryl Grignard reagents to establish the diphenyl framework, followed by chiral auxiliary-assisted alkylation to introduce the (1R)-1-phenylethyl groups .
- Phosphorus activation : Use P(III) precursors (e.g., phosphites) under anhydrous conditions to minimize oxidation, with subsequent oxidation to stabilize the P(V) center .
- Crystallographic validation : Confirm intermediate structures via X-ray diffraction to resolve ambiguities in stereochemistry .
Q. How should researchers characterize the stereochemical and electronic properties of this compound?
Prioritize a combination of analytical techniques:
- X-ray crystallography : Resolve the pentacyclic framework and confirm stereochemistry at the phosphorus center (e.g., bond angles and torsion angles) .
- NMR spectroscopy : Use P NMR to monitor phosphorus oxidation states and H/C NMR with NOESY to assign stereoisomers. For example, coupling constants in H NMR can distinguish axial vs. equatorial substituents in the oxa-phosphapentacyclo system .
- Computational modeling : Validate electronic properties (e.g., HOMO-LUMO gaps) using density functional theory (DFT) to correlate with reactivity .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
Integrate quantum chemical calculations and machine learning:
- Reaction path search : Use DFT to identify low-energy transition states for cyclization steps, reducing trial-and-error experimentation .
- Condition screening : Apply ICReDD’s hybrid approach, combining computational predictions (e.g., solvent polarity effects) with high-throughput experimentation to narrow optimal temperatures and catalysts .
- Dynamic NMR analysis : Model conformational flexibility in solution to predict solvent-dependent reactivity (e.g., THF vs. DCM) .
Q. How should researchers resolve contradictions between experimental data and computational predictions for this compound’s reactivity?
Implement cross-validation protocols:
- Multi-technique validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries to identify systematic errors in computational models .
- Kinetic isotope effects (KIE) : Experimentally measure KIEs for key steps (e.g., P–O bond formation) and compare with DFT-calculated values to refine transition-state models .
- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and correlate with experimental reproducibility .
Q. What methodologies are effective for studying the compound’s stability under varying pH and oxidative conditions?
Design controlled degradation studies:
- pH-dependent stability : Use HPLC-MS to track decomposition products in buffered solutions (pH 2–12) and identify hydrolysis-sensitive moieties (e.g., oxa-phosphacycle) .
- Oxidative stress tests : Expose the compound to HO or O/light, monitoring phosphorus oxidation states via P NMR .
- Accelerated aging : Apply Arrhenius kinetics at elevated temperatures to predict shelf-life under storage conditions .
Methodological Considerations
Q. What strategies mitigate challenges in isolating enantiopure forms of this compound?
- Chiral stationary phases : Use HPLC with cellulose-based columns (e.g., Chiralpak IA) for enantiomer separation, validated by circular dichroism (CD) spectroscopy .
- Crystallization-induced asymmetric transformation : Leverage diastereomeric salt formation with chiral resolving agents (e.g., L-tartaric acid) .
Q. How can researchers design experiments to probe the compound’s potential as a catalyst or ligand in asymmetric synthesis?
- Coordination studies : Perform titration experiments with transition metals (e.g., Pd, Rh) using UV-Vis and P NMR to assess ligand-metal binding constants .
- Catalytic screening : Test in model reactions (e.g., hydrogenation or cross-coupling) under inert atmospheres, varying steric/electronic parameters of the phosphapentacyclo framework .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
